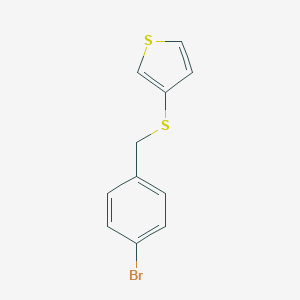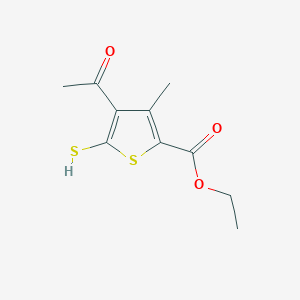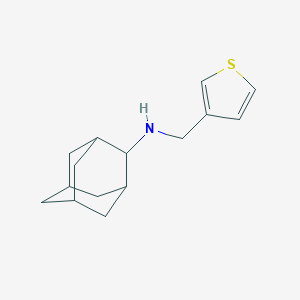![molecular formula C18H19N5O2S B275833 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B275833.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a synthetic organic compound that features a benzodioxin ring, a phenyl-tetrazole moiety, and an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl-Tetrazole Moiety: This step often involves the reaction of a phenyl-substituted precursor with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling Reactions: The final step involves coupling the benzodioxin and phenyl-tetrazole intermediates with ethanamine under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the ethanamine moiety.
Reduction: Reduction reactions could target the tetrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl ring or the ethanamine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex molecules or materials.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine analogs: Compounds with similar structures but different substituents.
Benzodioxin derivatives: Compounds featuring the benzodioxin ring with various functional groups.
Phenyl-tetrazole derivatives: Compounds containing the phenyl-tetrazole moiety with different linkers or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or material properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H19N5O2S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H19N5O2S/c1-2-4-15(5-3-1)23-18(20-21-22-23)26-11-8-19-13-14-6-7-16-17(12-14)25-10-9-24-16/h1-7,12,19H,8-11,13H2 |
InChI-Schlüssel |
UJYLLZKVNGIUPL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCSC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCSC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
